4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Catalog No.
S6875446
CAS No.
1207058-47-6
M.F
C10H7N5O2S2
M. Wt
293.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl...

CAS Number

1207058-47-6

Product Name

4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

IUPAC Name

4-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thiadiazole-5-carboxamide

Molecular Formula

C10H7N5O2S2

Molecular Weight

293.3 g/mol

InChI

InChI=1S/C10H7N5O2S2/c1-5-7(19-15-12-5)8(16)11-10-14-13-9(17-10)6-3-2-4-18-6/h2-4H,1H3,(H,11,14,16)

InChI Key

UAMVLAFQNPLKBL-UHFFFAOYSA-N

SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(O2)C3=CC=CS3

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(O2)C3=CC=CS3

The exact mass of the compound 4-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide is 293.00411683 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a complex heterocyclic compound that integrates multiple functional groups, including thiadiazole and oxadiazole moieties. This compound is characterized by its unique structural features, which contribute to its potential biological activities. The presence of the thiophenyl group enhances its electronic properties, making it a subject of interest in medicinal chemistry.

  • Heterocyclic Rings

    The molecule possesses three heterocyclic rings: 1,3,4-oxadiazole, 1,2,3-thiadiazole, and thiophene. These ring structures are known to be present in various pharmaceuticals with diverse applications including antimicrobials [], antifungals [], and anticonvulsants []. Research on similar compounds could provide insights into the potential activity of 4-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide.

  • Methyl Group

    The presence of a methyl group can influence a molecule's interaction with biological targets. Methylation is a common strategy in drug discovery to improve potency and pharmacokinetic properties [].

  • Carboxamide Group

    The carboxamide group is a versatile functional group involved in various biological processes. It can participate in hydrogen bonding and contribute to a molecule's interaction with enzymes or receptors [].

Typical of thiadiazoles and oxadiazoles. Key reactions include:

  • Nucleophilic substitution: The nitrogen atoms in the thiadiazole and oxadiazole rings can act as nucleophiles, allowing for substitutions that can modify the compound's properties.
  • Formation of derivatives: The carboxamide group can participate in acylation or amidation reactions to form derivatives with altered biological activities.
  • Cyclization reactions: The compound may also participate in cyclization reactions to yield more complex structures with potentially enhanced pharmacological properties.

Research indicates that compounds containing thiadiazole and oxadiazole rings exhibit a range of biological activities. Specifically, 4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide has been studied for its:

  • Anticancer properties: Similar compounds have shown efficacy against various cancer cell lines, including hepatocellular carcinoma and lung cancer cells .
  • Antimicrobial activity: Thiadiazole derivatives are known for their antibacterial and antifungal properties .
  • Anti-inflammatory effects: Some studies suggest potential use in treating inflammatory conditions due to their ability to inhibit specific pathways involved in inflammation.

Synthesis of 4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step synthetic routes:

  • Formation of the thiophene derivative: Starting from commercially available thiophene compounds.
  • Oxadiazole synthesis: Utilizing hydrazine derivatives and appropriate carbonyl compounds to construct the oxadiazole ring.
  • Thiadiazole formation: Reacting the resulting oxadiazole with thioketones or thiosemicarbazones to form the thiadiazole structure.
  • Final amide formation: Converting the carboxylic acid to an amide through reaction with amines.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

The applications of 4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide span various fields:

  • Pharmaceuticals: Due to its biological activity, it may be developed as a lead compound for new anticancer or antimicrobial drugs.
  • Agricultural chemistry: Potential use as a pesticide or plant growth regulator due to its bioactive properties against pathogens .
  • Material science: Investigated for applications in organic electronics due to its unique electronic properties.

Studies on interaction mechanisms reveal that 4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide can interact with various biological targets:

  • Enzyme inhibition: It may inhibit enzymes involved in cancer cell proliferation or bacterial growth.
  • Receptor binding: The compound could potentially bind to receptors involved in inflammatory responses or signal transduction pathways.

Molecular docking studies have been employed to predict binding affinities and interaction modes with target proteins .

Several compounds share structural similarities with 4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide. Here is a comparison highlighting their uniqueness:

Compound NameUnique Features
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivativesExhibits strong anticancer activity against specific cell lines
N-(5-methylthiazolyl)-carboxamidesKnown for antibacterial properties; simpler structure
1,3,4-Oxadiazole derivativesBroad spectrum of biological activities; less complex than target
5-Methylisothiazolium saltsEffective as biocides; different mechanism of action

The unique combination of thiophenes and multiple heterocycles in 4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide potentially enhances its pharmacological profile compared to these similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

293.00411683 g/mol

Monoisotopic Mass

293.00411683 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

Explore Compound Types